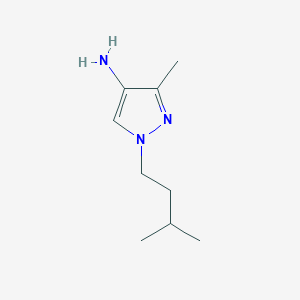
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H13ClN2O It is a pyridine derivative, characterized by the presence of a chlorine atom at the 5th position, a 2-methylpropoxy group at the 4th position, and an amine group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(2-methylpropoxy)pyridin-3-amine typically involves the reaction of 5-chloro-3-nitropyridine with 2-methylpropyl alcohol under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a reducing agent like palladium on carbon (Pd/C) with hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to other amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like Pd/C with hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation and Reduction: Nitro derivatives or other amine derivatives.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
科学研究应用
5-Chloro-4-(2-methylpropoxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The exact mechanism of action of 5-Chloro-4-(2-methylpropoxy)pyridin-3-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-(3-methoxyphenoxy)pyridin-3-amine
- 5-Chloro-3-iodo-pyridin-2-ylamine
- 5-Chloro-pyridine-3-carbaldehyde
Comparison
Compared to similar compounds, 5-Chloro-4-(2-methylpropoxy)pyridin-3-amine is unique due to the presence of the 2-methylpropoxy group, which may confer different chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications where other similar compounds may not be as effective.
属性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
5-chloro-4-(2-methylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-6(2)5-13-9-7(10)3-12-4-8(9)11/h3-4,6H,5,11H2,1-2H3 |
InChI 键 |
KHRVSBNFLHNIAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=NC=C1N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
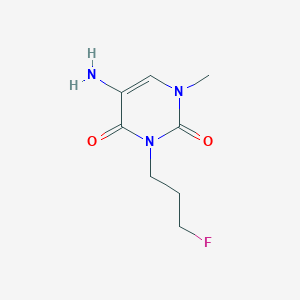
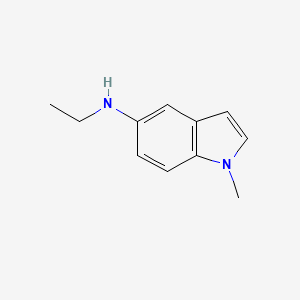

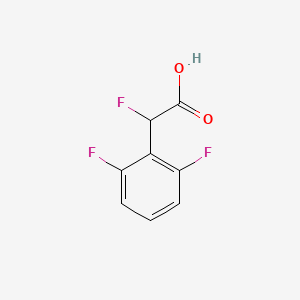

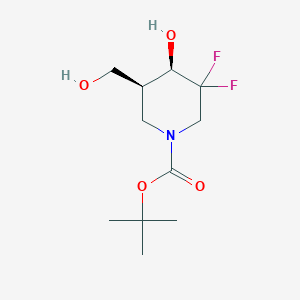
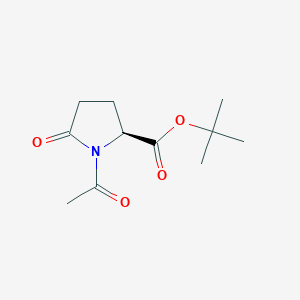
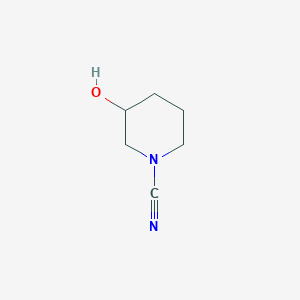
![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
amine](/img/structure/B13072959.png)
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
